Cas no 887344-24-3 (1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid)

1-(Tert-Butyl)oxycarbonyl-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid is a specialized intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection, and a trifluoromethylbenzyl moiety, contributing to lipophilicity and bioactivity. The piperidine-3-carboxylic acid scaffold offers versatility for further functionalization, making it useful in the development of bioactive compounds. The trifluoromethyl group improves metabolic stability and binding affinity in target molecules. This compound is typically employed in peptide synthesis and medicinal chemistry research, where precise control over molecular architecture is critical. Its high purity and well-defined reactivity profile make it a reliable building block for complex synthetic pathways.
1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid structure
887344-24-3 structure
商品名:1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid
CAS番号:887344-24-3
MF:C19H24NO4F3
メガワット:387.39336
MDL:MFCD03840051
CID:712972

1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1,3-Piperidinedicarboxylicacid, 3-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester
    • 1,3-Piperidinedicarboxylicacid, 3-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ...
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylic acid
    • 1-[(TERT-BUTYL)OXYCARBONYL]-3-[4-(TRIFLUOROMETHYL)BENZYL]PIPERIDINE-3-CARBOXYLIC ACID
    • 33NA-Q07-01
    • AR1298
    • 1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid
    • MDL: MFCD03840051
    • インチ: InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-4-9-18(12-23,15(24)25)11-13-5-7-14(8-6-13)19(20,21)22/h5-8H,4,9-12H2,1-3H3,(H,24,25)
    • InChIKey: NHVRTFVRWPMHRT-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCCC(CC2=CC=C(C=C2)C(F)(F)F)(C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 387.16600
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 550
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • PSA: 66.84000
  • LogP: 4.28770

1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid セキュリティ情報

1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
AR1298-5/G
1-[(TERT-BUTYL)OXYCARBONYL]-3-[4-(TRIFLUOROMETHYL)BENZYL]PIPERIDINE-3-CARBOXYLIC ACID
887344-24-3 95%
5g
$1402 2023-09-16
abcr
AB307814-250 mg
1-[(tert-Butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid, 95%; .
887344-24-3 95%
250 mg
€272.50 2023-07-19
A2B Chem LLC
AB92882-250mg
1-[(tert-Butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid
887344-24-3 ≥ 97% (HPLC)
250mg
$156.00 2024-04-19
abcr
AB307814-1g
1-[(tert-Butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid, 95%; .
887344-24-3 95%
1g
€593.80 2025-02-14
abcr
AB307814-250mg
1-[(tert-Butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid, 95%; .
887344-24-3 95%
250mg
€272.50 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242411-1g
1-(tert-Butoxycarbonyl)-3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylicacid
887344-24-3 95%
1g
¥4370.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242411-250mg
1-(tert-Butoxycarbonyl)-3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylicacid
887344-24-3 95%
250mg
¥2189.00 2024-04-26
A2B Chem LLC
AB92882-5g
1-[(tert-Butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid
887344-24-3 ≥ 97% (HPLC)
5g
$1283.00 2024-04-19
1PlusChem
1P0045G2-1g
1,3-Piperidinedicarboxylicacid, 3-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester
887344-24-3 95%
1g
$419.00 2025-02-20
eNovation Chemicals LLC
Y1234132-1g
1,3-Piperidinedicarboxylicacid, 3-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester
887344-24-3 95%
1g
$610 2025-02-21

1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid 関連文献

1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acidに関する追加情報

Introduction to 1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid (CAS No. 887344-24-3)

1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid, identified by the CAS number 887344-24-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the synthesis of biologically active intermediates. The structural features of this molecule, including its tert-butyl carbonyl (Boc) protecting group, the presence of a trifluoromethyl (CF₃) substituent on the benzyl ring, and the piperidine core, contribute to its unique chemical and biological characteristics.

The tert-butyl carbonyl (Boc) group is a common protective group used in peptide synthesis and organic chemistry to shield the amine functionality during various chemical reactions. Its stability under a wide range of conditions makes it an ideal choice for multi-step syntheses, ensuring that the amine group remains protected until the final stage of drug development. The trifluoromethyl (CF₃) substituent is another key feature of this compound, as it is known to enhance the metabolic stability and binding affinity of drug candidates. This modification is particularly valuable in medicinal chemistry, where improving pharmacokinetic properties can lead to more effective and longer-lasting therapeutic agents.

The piperidine ring is a heterocyclic compound that is frequently incorporated into pharmaceuticals due to its ability to improve solubility, bioavailability, and overall pharmacological activity. Piperidine derivatives have been widely studied for their potential applications in treating various diseases, including neurological disorders, infectious diseases, and cancer. The combination of these structural elements in 1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid makes it a versatile building block for the synthesis of novel drug candidates.

Recent advancements in synthetic chemistry have enabled the development of more efficient methods for constructing complex molecules like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions, flow chemistry, and automated synthesis have significantly improved the yield and purity of target compounds. These innovations have not only accelerated the drug discovery process but also allowed for the exploration of more intricate molecular architectures. The synthesis of 1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid exemplifies these advancements, showcasing how modern synthetic strategies can be applied to create highly functionalized molecules.

In terms of biological activity, preliminary studies on derivatives of this compound have shown promising results in various pharmacological assays. The presence of the trifluoromethyl group is particularly noteworthy, as it has been shown to increase lipophilicity and reduce metabolic degradation. This can lead to improved oral bioavailability and prolonged therapeutic effects. Additionally, the piperidine core has been associated with enhanced binding interactions with biological targets, making it an attractive scaffold for drug design. Further research is needed to fully elucidate the biological profile of this compound and its potential applications in medicine.

The pharmaceutical industry continues to invest heavily in developing new methodologies for synthesizing complex molecules like 1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid due to its potential as a precursor for next-generation therapeutics. Innovations in computational chemistry and artificial intelligence are also playing a crucial role in accelerating drug discovery by predicting molecular properties and optimizing synthetic routes. These technologies are helping researchers identify promising candidates more rapidly and with greater precision.

The role of protecting groups such as the tert-butyl carbonyl (Boc) in modern synthetic chemistry cannot be overstated. They allow chemists to perform selective modifications on complex molecules without affecting other functional groups present. This level of control is essential for constructing intricate structures like this one efficiently and with high fidelity. The development of new protecting groups and deprotection methods continues to be an active area of research, with the goal of improving reaction conditions and yields.

The impact of fluorine-containing compounds on medicinal chemistry has been profound. The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic properties, leading to improved efficacy and reduced side effects. The trifluoromethyl (CF₃) group is one such fluorine derivative that has become increasingly popular in recent years due to its ability to enhance binding affinity and metabolic stability. As a result, numerous pharmaceutical companies are actively incorporating fluorine into their drug discovery programs.

Future directions in the study of 1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid may include exploring its use as a building block for more complex scaffolds or investigating its potential as an intermediate in peptide-based therapies. The growing interest in peptidomimetics—molecules that mimic peptides but with improved stability and bioavailability—makes piperidine-based compounds particularly relevant for future drug development.

In conclusion, 1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid (CAS No. 887344-24-3) represents an important advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for synthetic chemists and medicinal biologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in the development of novel therapeutic agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:887344-24-3)1-(Tert-Butyl)Oxycarbonyl-3-4-(Trifluoromethyl)BenzylPiperidine-3-Carboxylic Acid
A923142
清らかである:99%
はかる:1g
価格 ($):214.0